molecular formula C11H13BrN2O2 B2394353 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide CAS No. 2034236-63-8

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide

Cat. No.: B2394353
CAS No.: 2034236-63-8
M. Wt: 285.141
InChI Key: NIFDLIBZEFRVLB-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide: is a complex organic compound featuring a bromine atom, a furan ring, and a unique 3-azabicyclo[310]hexane structure

Future Directions

The development of methods enabling the efficient construction of structures like 3-azabicyclo[3.1.0]hexanes has been a research focus in organic chemistry . Future research may continue to explore more efficient and diverse synthetic routes for these types of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, alkoxides

Major Products

    Oxidation: Oxidized derivatives of the furan ring

    Reduction: Reduced forms of the compound with hydrogen replacing the bromine atom

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide is unique due to its combination of a bromine atom, a furan ring, and a 3-azabicyclo[3.1.0]hexane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-14-4-6-7(5-14)10(6)13-11(15)8-2-3-9(12)16-8/h2-3,6-7,10H,4-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFDLIBZEFRVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C2NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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